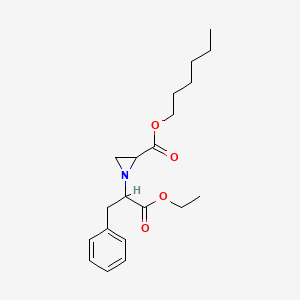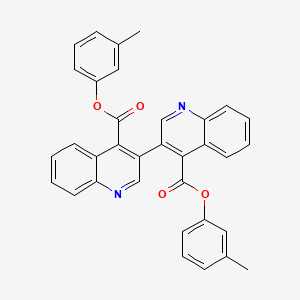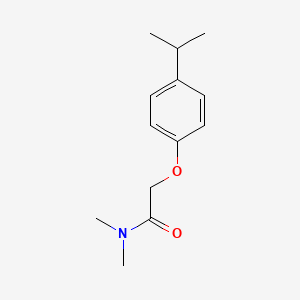![molecular formula C19H20N4O2S B5220406 N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as MPPTU, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties. MPPTU has been synthesized and evaluated for its biological activity, and its mechanism of action has been investigated.
作用機序
The mechanism of action of MPPTU is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. It has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in tumor growth and metastasis. MPPTU also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, it has been shown to regulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MPPTU has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPPTU also reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MPPTU has several advantages for lab experiments, including its easy synthesis and availability, low toxicity, and diverse pharmacological properties. However, there are also some limitations to its use in research. For example, its mechanism of action is not fully understood, and its pharmacokinetics and pharmacodynamics have not been extensively studied. Furthermore, its efficacy and safety in humans have not been established, and more preclinical and clinical studies are needed to evaluate its potential therapeutic applications.
将来の方向性
There are several future directions for research on MPPTU. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. Another area is to investigate its efficacy and safety in animal models of various diseases, including cancer, inflammation, and neurological disorders. Moreover, there is a need to optimize its pharmacokinetics and pharmacodynamics to enhance its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a therapeutic agent.
合成法
MPPTU can be synthesized by reacting 2-methoxyaniline with 1-phenylpropyl isothiocyanate to form the intermediate compound, which is then treated with urea and potassium carbonate to obtain the final product. The synthesis method has been optimized to achieve a high yield and purity of MPPTU. The chemical structure of MPPTU has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
MPPTU has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. MPPTU also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-14(13-9-5-4-6-10-13)17-22-23-19(26-17)21-18(24)20-15-11-7-8-12-16(15)25-2/h4-12,14H,3H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQHXAFGDGQHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)

![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)

![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)